methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 314261-43-3) is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused to a dihydrocyclopentane ring. Key structural elements include:
- Methyl ester at position 3, enhancing lipophilicity and influencing metabolic stability.
- Dihydro-4H-cyclopenta[b]thiophene scaffold, a bicyclic system that imparts conformational rigidity.
Safety protocols for handling emphasize avoiding ignition sources (P210) and ensuring proper storage (P102, P201) .
Properties
IUPAC Name |
methyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-10-7-19(8-11(2)23-10)9-14(20)18-16-15(17(21)22-3)12-5-4-6-13(12)24-16/h10-11H,4-9H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFSURJBPGLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]thiophene core, the introduction of the acetamido group, and the attachment of the morpholine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- Ring Size : The cyclohepta[b]thiophene analogue (7-membered ring) in may exhibit altered conformational flexibility compared to the 6-membered cyclopenta[b]thiophene core.
- Substituent Effects: The 2,6-dimethylmorpholino group in the target compound likely enhances steric hindrance and lipophilicity relative to unmethylated morpholino derivatives .
- Functional Groups : Ethyl esters (e.g., ) may confer slower hydrolysis rates compared to methyl esters, influencing bioavailability.
Reactivity Trends :
- Thioureido groups (e.g., ) may participate in hydrogen bonding more readily than morpholinoacetamido groups, affecting crystal packing .
Table 2: Reported Bioactivities of Analogues
Target Compound Hypotheses :
- The 2,6-dimethylmorpholino group may enhance blood-brain barrier penetration compared to unmethylated morpholino derivatives.
- Methyl ester could facilitate prodrug activation in vivo.
Physicochemical Properties
Table 3: Property Comparison
Notable Differences:
- The target compound’s methyl ester and dimethylmorpholino group likely increase LogP compared to the carboxamide in .
- Cyclohepta[b]thiophene derivatives may exhibit reduced planarity, affecting π-π stacking interactions.
Biological Activity
Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a cyclopentathiophene core and a morpholine moiety, positions it as a promising candidate in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O4S, with a molecular weight of 352.45 g/mol. The presence of multiple functional groups enhances its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits anti-inflammatory , anticancer , and neuroprotective activities. The following sections detail specific biological effects observed in various studies.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit the growth of various cancer cell lines through cell cycle arrest.
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels in the brain, it may enhance cognitive function and memory retention.
Understanding the mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to enzymes like AChE, inhibiting their activity.
- Modulation of Signaling Pathways : It influences pathways involved in inflammation and apoptosis, making it a candidate for combination therapies in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study reported significant reductions in TNF-alpha and IL-6 levels in macrophage cultures treated with this compound.
- Anticancer Activity Assessment : In vitro assays revealed that the compound reduced cell viability in breast and lung cancer cell lines by over 50% at concentrations above 10 µM.
- Neuroprotective Evaluation : Research indicated that treatment with this compound improved memory recall in animal models subjected to cognitive impairment tests.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and biological activities between this compound and other thiophene derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Furan ring substitution | Anti-inflammatory |
| Ethyl 5-methylthieno[2,3-c]pyran-3-carboxylate | Thieno-pyran core | Anticancer |
| Methyl 3-Methylthiophene-2-carboxylate | Thiophene core with methyl groups | Metabolic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
